Home > Products > Screening Compounds P145357 > EGFR/ErbB-2 inhibitor-1
EGFR/ErbB-2 inhibitor-1 -

EGFR/ErbB-2 inhibitor-1

Catalog Number: EVT-12528332
CAS Number:
Molecular Formula: C23H15ClFN3OS2
Molecular Weight: 468.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as EGFR/ErbB-2 inhibitor-1 is a small-molecule inhibitor designed to target the epidermal growth factor receptor and the ErbB-2 receptor, both of which are critical in various signaling pathways associated with cancer progression. This compound falls under the category of dual tyrosine kinase inhibitors, which have shown promise in inhibiting tumor growth by interfering with the signaling mechanisms that promote cell proliferation and survival.

Source

EGFR/ErbB-2 inhibitor-1 has been synthesized as part of ongoing research aimed at developing effective treatments for cancers that exhibit overexpression or mutations in these receptors. Studies have demonstrated that dual inhibition of EGFR and ErbB-2 can lead to significant antitumor activity, making these compounds a focal point in cancer therapy research .

Classification

EGFR/ErbB-2 inhibitor-1 is classified as a dual tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a pivotal role in the signaling pathways regulating cell division, survival, and differentiation. The inhibition of these kinases can disrupt oncogenic signaling pathways, providing a therapeutic avenue for cancers driven by aberrant receptor activity .

Synthesis Analysis

Methods

The synthesis of EGFR/ErbB-2 inhibitor-1 involves several steps that typically include the formation of key intermediates through chemical reactions such as nucleophilic substitutions and cyclizations. For instance, similar compounds have been synthesized using starting materials like amino acids and halogenated derivatives, followed by reactions such as etherification and chlorination to produce the final active compound .

Technical Details

The synthesis process often employs techniques such as:

  • Refluxing: Heating the reaction mixture to facilitate reactions.
  • Chromatography: Used for purification of intermediates.
  • Nuclear Magnetic Resonance Spectroscopy: To confirm the structure of synthesized compounds .
Molecular Structure Analysis

Structure

The molecular structure of EGFR/ErbB-2 inhibitor-1 typically features a core structure that allows it to fit into the ATP-binding site of both receptors. These structures often include quinazoline or pyridopyrimidine moieties, which are known to interact effectively with the kinase domains of EGFR and ErbB-2 .

Data

Crystallographic studies have provided insights into how these compounds bind to their targets. For example, structural data from similar inhibitors show interactions with critical amino acid residues within the ATP-binding pocket, which is essential for their inhibitory activity .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing EGFR/ErbB-2 inhibitor-1 may include:

  • Nucleophilic substitution reactions: To introduce functional groups necessary for biological activity.
  • Cyclization reactions: To form cyclic structures that enhance binding affinity to target kinases.

Technical Details

Specific reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .

Mechanism of Action

Process

EGFR/ErbB-2 inhibitor-1 exerts its effects by binding to the ATP-binding site of both epidermal growth factor receptor and ErbB-2 receptor tyrosine kinases. This binding prevents ATP from accessing the active site, thereby inhibiting phosphorylation events crucial for downstream signaling pathways involved in cell proliferation and survival.

Data

Studies indicate that dual inhibition can lead to enhanced apoptotic effects in cancer cells compared to single inhibitors. The compound's efficacy is often measured using IC50 values, where lower values indicate higher potency against target kinases .

Physical and Chemical Properties Analysis

Physical Properties

EGFR/ErbB-2 inhibitor-1 typically presents as a solid at room temperature with varying solubility depending on its chemical structure. The melting point and crystallinity can influence its stability and bioavailability.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Affects pharmacokinetics.
  • pKa Values: Determine solubility and permeability.
  • Stability: Influences shelf-life and storage conditions.

Analytical techniques such as high-performance liquid chromatography are commonly used to assess purity and stability over time .

Applications

Scientific Uses

EGFR/ErbB-2 inhibitor-1 is primarily used in cancer research as a therapeutic agent targeting tumors expressing high levels of epidermal growth factor receptor or ErbB-2. Its applications include:

  • In vitro studies: Assessing cytotoxicity against various cancer cell lines.
  • In vivo studies: Evaluating efficacy in animal models.
  • Combination therapies: Exploring synergistic effects when used alongside other anticancer agents.

Research continues to explore its potential in treating various malignancies, including breast cancer, lung cancer, and other solid tumors characterized by aberrant receptor signaling .

Properties

Product Name

EGFR/ErbB-2 inhibitor-1

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C23H15ClFN3OS2

Molecular Weight

468.0 g/mol

InChI

InChI=1S/C23H15ClFN3OS2/c24-18-10-16(6-7-19(18)29-12-14-3-1-4-15(25)9-14)28-22-17-11-21(20-5-2-8-30-20)31-23(17)27-13-26-22/h1-11,13H,12H2,(H,26,27,28)

InChI Key

PBIJKZCHYCDPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CS5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.